2-Phenylcyclopropane-1-carbaldehyde

Catalog No.
S799787
CAS No.
67074-44-6
M.F
C10H10O
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylcyclopropane-1-carbaldehyde

CAS Number

67074-44-6

Product Name

2-Phenylcyclopropane-1-carbaldehyde

IUPAC Name

2-phenylcyclopropane-1-carbaldehyde

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2

InChI Key

TYJRXMZXDBSURR-UHFFFAOYSA-N

SMILES

C1C(C1C2=CC=CC=C2)C=O

Canonical SMILES

C1C(C1C2=CC=CC=C2)C=O

Organic Chemistry Synthesis

Field: Organic Chemistry

Methods: The compound reacts with aromatic aldehydes and TaCl5 in 1,2-dichloroethane at 23°C for 24 hours, followed by hydrolysis .

Results: The reaction yields substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates with good yield, demonstrating a new reaction type for donor–acceptor cyclopropanes .

2-Phenylcyclopropane-1-carbaldehyde is an organic compound characterized by its cyclopropane structure with a phenyl group and an aldehyde functional group. Its molecular formula is C10H10OC_{10}H_{10}O and it has a molecular weight of 150.19 g/mol. The compound is primarily recognized for its unique structural features, which include a three-membered cyclopropane ring fused to a phenyl group, making it an interesting candidate for various

There's no current research on the specific mechanism of action of PCC. Its potential role in biological systems or interaction with other compounds remains unexplored.

Future Research Directions

  • Develop methods for efficient synthesis of PCC.
  • Explore its reactivity in various organic reactions.
  • Investigate its potential applications in organic synthesis and materials science.
  • Evaluate its biological properties and safety profile.

  • Aldol Reactions: This compound can undergo aldol condensation with other aldehydes or ketones, leading to the formation of β-hydroxy aldehydes or ketones.
  • Rearrangement Reactions: It can also participate in rearrangement reactions, particularly under thermal conditions, resulting in the formation of more complex structures .
  • TaCl5-Mediated Reactions: The compound reacts with aromatic aldehydes in the presence of tantalum pentachloride (TaCl5) to yield tetrahydronaphthalene derivatives. This reaction typically occurs in 1,2-dichloroethane at moderate temperatures .

Several synthesis methods have been developed for 2-Phenylcyclopropane-1-carbaldehyde:

  • Cyclopropanation Reactions: One common method involves the cyclopropanation of styrene derivatives using diazo compounds or transition metal catalysts.
  • Aldehyde Formation: The introduction of the aldehyde group can be achieved through oxidation of corresponding alcohols or via direct formylation reactions using reagents such as formic acid or other carbonyl sources .
  • TaCl5-Mediated Synthesis: As mentioned earlier, this method involves the reaction with aromatic aldehydes under specific conditions to yield desired products.

2-Phenylcyclopropane-1-carbaldehyde has various applications:

  • Pharmaceuticals: Its derivatives may serve as precursors in the synthesis of bioactive compounds.
  • Organic Synthesis: The compound is utilized as an intermediate in organic synthesis processes, particularly for creating complex organic molecules.
  • Material Science: It may also find applications in developing materials with specific mechanical or thermal properties due to its unique structural characteristics .

Interaction studies involving 2-Phenylcyclopropane-1-carbaldehyde often focus on its reactivity with biological targets. For example, research has shown that certain cyclopropane derivatives can interact with enzymes or receptors, potentially influencing their biological activity. These studies help elucidate the mechanisms by which these compounds exert their effects and guide future drug design efforts .

Several compounds share structural similarities with 2-Phenylcyclopropane-1-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-PhenylcyclopropaneCyclopropane ring with a phenyl groupLacks an aldehyde functional group
2-MethylcyclopropanecarboxaldehydeCyclopropane with a methyl and carboxaldehyde groupContains a carboxylic acid functional group
3-PhenylcyclobutaneFour-membered ring with a phenyl substituentLarger ring size alters reactivity
2-(4-Chlorophenyl)cyclopropanecarboxaldehydeChlorinated phenyl substituentIntroduction of halogen affects properties

The presence of the aldehyde functional group in 2-Phenylcyclopropane-1-carbaldehyde distinguishes it from these similar compounds, influencing its reactivity and potential applications in organic synthesis and pharmaceuticals.

XLogP3

1.6

Dates

Modify: 2023-08-15

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